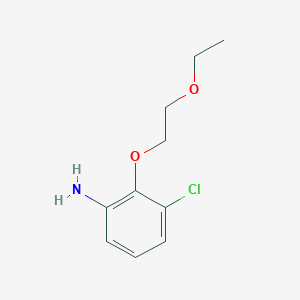

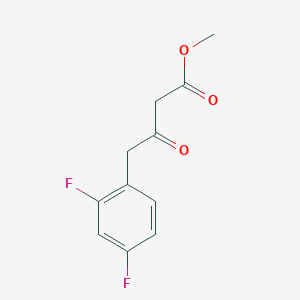

![molecular formula C13H9N3O2 B1649129 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-69-8](/img/structure/B1649129.png)

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Übersicht

Beschreibung

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound that has been synthesized and studied for its potential applications. It is a pale yellow solid with a melting point of 188–189 °C . The compound’s molecular weight is 155.1959 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives were synthesized for their potential antifungal activities . Another study reported the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its pale yellow color and a melting point of 188–189 °C . Its molecular weight is 155.1959 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Structural Analysis

- The preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs has been achieved through the reaction of N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines, leading to the formation of compounds with potential for further functionalization and study within chemical research (Ito et al., 1980).

- A novel, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed, utilizing N-(pyridin-2-yl)benzimidamides and phenyliodine bis(trifluoroacetate) for intramolecular annulation. This method offers a convenient route for constructing the triazolopyridine skeleton through oxidative N-N bond formation, presenting an efficient and environmentally friendly approach (Zheng et al., 2014).

- The facile, microwave-assisted synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines has been demonstrated. This method emphasizes the efficient and rapid synthesis of triazolopyridines, highlighting the role of microwave irradiation in enhancing reaction rates and yields, thereby offering a significant advantage in synthetic chemistry (Ibrahim et al., 2020).

Potential Antimicrobial Activities

- The synthesis and evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been conducted, revealing significant antibacterial and antifungal activities. This study indicates the potential of triazolopyridine derivatives as antimicrobial agents, providing a foundation for further pharmacological investigations (Suresh et al., 2016).

- Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity. The study showcases the synthesis, characterization, and potential biomedical applications of organotin(IV) complexes, highlighting their efficacy against Gram-positive bacteria (Ruisi et al., 2010).

Zukünftige Richtungen

The future directions for the study of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid could include further exploration of its potential applications, such as its antimicrobial properties . Additionally, the synthesis of similar compounds and their potential applications could also be explored .

Wirkmechanismus

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to bind readily in the biological system, leading to various biochemical interactions .

Result of Action

Some triazolo derivatives have been tested for their antibacterial activities, suggesting potential antimicrobial effects .

Eigenschaften

IUPAC Name |

3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVURTOLFBBGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

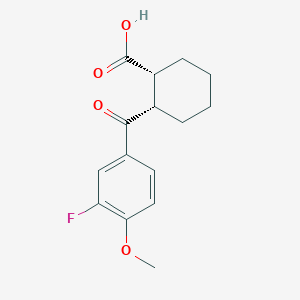

![(1S)-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649047.png)

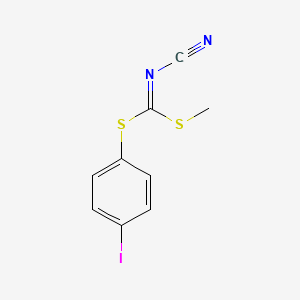

![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)

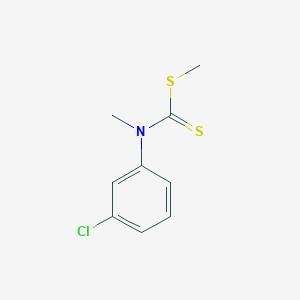

![[2-(2,3-Dimethylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649063.png)

![[2-(3-Fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649077.png)

![[2-(4-Chloro-3-methylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649078.png)

![[2-(4-Cyanophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649079.png)

![[3-(2,4-Dichlorophenoxy)propyl]isopropyl-cyanocarbonimidodithioate](/img/structure/B1649099.png)